(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
Description
The compound (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone features a hybrid structure combining a piperazine ring substituted with a 4-methoxyphenyl group, a pyrazole ring, and a thiazole moiety bearing a p-tolyl substituent. For instance, piperazine derivatives are frequently employed in drug design for their role in enhancing solubility and receptor affinity , while pyrazole and thiazole rings are associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
CAS No. |
1238342-89-6 |
|---|---|
Molecular Formula |
C26H27N5O2S |
Molecular Weight |
473.6 |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C26H27N5O2S/c1-17-4-6-19(7-5-17)25-27-18(2)24(34-25)22-16-23(29-28-22)26(32)31-14-12-30(13-15-31)20-8-10-21(33-3)11-9-20/h4-11,16H,12-15H2,1-3H3,(H,28,29) |
InChI Key |
CCOFYQKWDJHZBH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Mode of Action
It contains structural elements of indole and thiazole derivatives, which are known to interact with various biological targets. Indole derivatives have been found to bind with high affinity to multiple receptors, leading to a variety of biological activities. Thiazole derivatives also exhibit a broad range of biological activities.
Biochemical Pathways
Indole and thiazole derivatives have been found to influence a variety of pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule featuring a piperazine moiety, a thiazole ring, and a pyrazole structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Molecular Details
- Molecular Formula: C23H29N5O2
- Molecular Weight: 407.51 g/mol
- CAS Number: 252964-68-4
- IUPAC Name: 2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
The structure includes several functional groups that may contribute to its biological activity, such as methoxy, thiazole, and pyrazole groups.
Antitumor Activity
Research has indicated that compounds containing thiazole and pyrazole rings exhibit significant antitumor properties. For instance, the presence of electron-donating groups on the phenyl ring has been correlated with enhanced cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects of thiazole derivatives:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (T-cell) | 1.61 ± 1.92 |
| Compound B | HT-29 (Colon) | 1.98 ± 1.22 |
These findings suggest that the thiazole moiety is critical for the observed antitumor activity, particularly when combined with other pharmacophores like pyrazoles.
Anticonvulsant Activity
The compound's structural features also suggest potential anticonvulsant properties. The piperazine ring is known for its role in various CNS-active drugs.
Research Findings
A recent study highlighted the anticonvulsant efficacy of similar piperazine derivatives:
| Compound | Model Used | Efficacy (%) |
|---|---|---|
| Compound X | PTZ-induced seizure model | 100% protection |
This suggests that modifications to the piperazine structure can lead to significant anticonvulsant activity.
The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes in biological systems:
- Receptor Binding: The thiazole and pyrazole rings may enhance binding to targets such as protein kinases or GABA receptors.
- Enzyme Inhibition: Potential inhibition of enzymes involved in tumor progression or seizure activity has been suggested based on structure-activity relationship (SAR) studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Derivatives
Piperazine moieties are ubiquitous in medicinal chemistry. Key differences include:
- Substituent Effects: The methoxyphenyl group in the target compound may enhance lipophilicity compared to sulfonyl-substituted analogs like 1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (). Sulfonyl groups typically improve metabolic stability but reduce membrane permeability .
- Biological Relevance : Piperazine-sulfonyl derivatives () have shown antiproliferative activity, suggesting that the target compound’s methoxyphenyl group could modulate similar pathways but with altered pharmacokinetics .
Pyrazole-Thiazole Hybrids
The pyrazole-thiazole core in the target compound is structurally analogous to 4-(benzo[d]thiazol-2-yl)-pyrazolones (), which exhibit antimicrobial and antitumor activities. Notable comparisons include:
- Substituent Positioning: The p-tolyl group on the thiazole ring (target compound) vs. phenyl or chlorophenyl groups in analogs () may influence steric interactions with biological targets. For example, 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl](thiophen-2-yl)methanone () demonstrated antibacterial activity attributed to its electron-withdrawing chloro substituent, whereas the target’s p-tolyl group (electron-donating) might enhance binding to hydrophobic pockets .
- Synthetic Routes : The target compound’s synthesis likely parallels methods for pyrazol-4-yl-methylene pyrazolones () and tetrazole-thiol piperazine derivatives (), involving condensation reactions or nucleophilic substitutions under basic conditions .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
